Cyclopropylmethoxy-acetic acid hydrazide
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(9)4-10-3-5-1-2-5/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFJVVVMUGSVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from Ester via Hydrazinolysis
One common and effective method involves starting from the ethyl ester of cyclopropylmethoxy-acetic acid, followed by reaction with hydrazine hydrate to yield the hydrazide.
- Reagents: Ethyl cyclopropylmethoxy-acetate, hydrazine monohydrate, ethanol as solvent.
- Conditions: The ester is dissolved in ethanol, hydrazine monohydrate is added, and the mixture is heated under reflux (around 80°C) for 2–4 hours.
- Work-up: After reaction completion (monitored by TLC), the reaction mixture is concentrated, cooled, and the hydrazide precipitates as a solid, which is filtered and dried.
- Yield: Typically ranges from 65% to 75%.
This method benefits from mild conditions and straightforward purification, making it suitable for laboratory and pilot-scale synthesis.
Preparation via Acid Activation and Hydrazine Reaction
An alternative method involves activating the carboxylic acid group of cyclopropylmethoxy-acetic acid before reaction with hydrazine hydrate.
- Conversion of the acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
- Formation of vinyl chloroformate derivatives as intermediates.
- The acid or its activated derivative is reacted with hydrazine hydrate in the presence of an acid-binding agent such as sodium hydroxide, potassium hydroxide, or sodium carbonate.
- The reaction is typically conducted in solvents like dioxane, acetone, or propanone at temperatures ranging from 7°C to 30°C.
- Reaction times vary from 0.5 to 2 hours depending on the activation method.
| Compound | Vinyl chloroformate | Acid binding agent | Hydrazine hydrate | Solvent (acetone/propanone) |
|---|---|---|---|---|
| 1 (acid derivative) | 1–1.3 | 1–3 | 0.9–1.1 | 0.9–1.1 |
This approach allows for better control over the reaction and can lead to higher purity hydrazides but requires careful handling of reactive intermediates and moisture-sensitive reagents.
Analytical Data and Characterization
The synthesized this compound is typically characterized by:
-
- ^1H NMR shows characteristic signals for the hydrazide NH2 protons (around 4.7 ppm), methylene protons adjacent to the ether oxygen (around 4.0 ppm), and cyclopropyl protons (0.5–1.3 ppm).
- ^13C NMR confirms the presence of carbonyl carbon (~165–170 ppm) and cyclopropyl carbons (~3–10 ppm).
-
- Strong absorption bands for N-H stretching (~3200–3300 cm^-1).
- Carbonyl (C=O) stretching around 1650 cm^-1.
- C-O-C ether stretches near 1100–1200 cm^-1.
-
- Molecular ion peaks consistent with the expected molecular weight of the hydrazide.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazinolysis of ester | Ethyl cyclopropylmethoxy-acetate | Hydrazine monohydrate, ethanol | Reflux at 80°C, 2–4 h | 65–75 | Simple, mild, scalable |
| Acid activation + hydrazine | Cyclopropylmethoxy-acetic acid | Vinyl chloroformate, acid binders, hydrazine hydrate | 7–30°C, 0.5–2 h | 70–85 | Requires handling reactive intermediates |
Research Findings and Optimization Notes
- The molar ratios and temperature control are critical for maximizing yield and purity in the acid activation method.
- Using acetone or propanone as solvent in the hydrazine reaction helps maintain solubility and reaction rate.
- Acid binding agents such as sodium hydroxide or potassium hydroxide neutralize byproducts and prevent side reactions.
- The hydrazinolysis method is preferred for ease but may require longer reaction times and careful removal of excess hydrazine.
- Purification typically involves recrystallization or chromatographic techniques to isolate the pure hydrazide.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethoxy-acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethoxy-acetic acid derivatives, while reduction can produce cyclopropylmethoxy-ethylamine derivatives.
Scientific Research Applications
Antimicrobial Activity
Cyclopropylmethoxy-acetic acid hydrazide and its derivatives have been investigated for their antimicrobial properties. Hydrazide–hydrazone derivatives, including those related to cyclopropylmethoxy-acetic acid, have shown significant antibacterial activity against various bacterial strains. For instance, studies have demonstrated that certain hydrazide derivatives possess moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of novel hydrazide derivatives synthesized from cyclopropylmethoxy-acetic acid. The compounds were tested for their zone of inhibition (ZOI) against multiple bacterial strains. Results indicated that some derivatives exhibited ZOI comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Antitubercular Activity
Recent research has also highlighted the potential of hydrazide compounds in the treatment of tuberculosis. This compound derivatives have been explored for their ability to inhibit the polyketide synthase 13 thioesterase domain, which is crucial for the survival of Mycobacterium tuberculosis. These compounds showed promising results in preliminary assays, indicating their potential as antitubercular agents .
Synthesis of Novel Drug Candidates
This compound serves as a precursor in the synthesis of various bioactive molecules. Its reactivity allows for modifications that lead to the formation of complex structures with enhanced pharmacological properties. For example, hydrazides can be converted into amides or other functional groups that may exhibit improved efficacy against targeted diseases .
- Synthesis Pathway Example
The synthetic pathway typically involves the reaction of cyclopropylmethoxy-acetic acid with hydrazine hydrate under controlled conditions to yield this compound. Subsequent reactions can lead to a variety of derivatives with tailored biological activities .
Cosmetic Formulations
Beyond pharmaceuticals, this compound has potential applications in cosmetic formulations. Its properties can be utilized to enhance the stability and efficacy of topical products. Research has shown that incorporating such compounds into emulsions can improve skin hydration and provide therapeutic benefits due to their bioactive nature .
Comparative Analysis of Biological Activities
| Compound Type | Activity Type | Target Organisms | Efficacy (MIC or ZOI) |
|---|---|---|---|
| This compound Derivatives | Antibacterial | Staphylococcus aureus, E. coli | ZOI = 21 mm (comparable to ampicillin) |
| Hydrazone Derivatives | Antitubercular | Mycobacterium tuberculosis | Potent inhibition in assays |
| Cosmetic Formulations | Skin Hydration | Human skin | Enhanced hydration and stability |
Mechanism of Action
The mechanism by which cyclopropylmethoxy-acetic acid hydrazide exerts its effects is primarily through its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclopropyl and methoxy groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The comparison focuses on hydrazide derivatives with structural similarities, such as substituents on the hydrazide backbone or analogous functional groups. Key analogues include:
Antimicrobial Activity
- This compound: While direct data are unavailable, hydrazides with bulky substituents (e.g., dichlorophenoxy) often exhibit enhanced lipophilicity, improving membrane penetration. For example, 2,4-dichlorophenoxy derivatives showed 81% anti-inflammatory efficacy .
- Coumarin-based hydrazides : Compounds like (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide demonstrated moderate antibacterial activity against Mycobacterium tuberculosis (MIC ~6.25 µg/mL) .
- Quinolone-hydrazide hybrids: Derivatives synthesized from ciprofloxacin analogues exhibited comparable or superior activity to ciprofloxacin against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
- Antiproliferative activity : Hydrazides generally show lower histone deacetylase (HDAC) inhibitory activity compared to hydroxamic acids. For instance, propyl-substituted hydrazides achieved IC₅₀ values of ~1.2 µM in U266 cell lines, whereas hydroxamic acids reached sub-micromolar potency .
- sEH inhibition : 4-Benzamidobenzoic acid hydrazide derivatives (e.g., compound 6c ) inhibited soluble epoxide hydrolase (sEH) by 72%, comparable to urea-based inhibitors like AUDA .
Anti-Inflammatory Activity
- Thiazolidinone-hydrazide hybrids: Compounds with dichlorophenoxy groups (e.g., 1k and 1m) achieved 81.14% and 78.80% inflammation inhibition in vivo, outperforming indomethacin (76.36%) without gastric toxicity .
- Coumarin-acetic acid hydrazides : Schiff base derivatives reduced edema by 65–70% in carrageenan-induced models, comparable to diclofenac .
Physicochemical and Pharmacokinetic Properties
- Metabolic stability: Cyclopropyl groups are known to resist oxidative metabolism, which may prolong half-life relative to phenyl or alkyl substituents .
- Volume of distribution (Vss) : Theophylline-7-yl derivatives with hydrazide moieties exhibited lower Vss (0.33–0.78 L/kg) than carboxylate or benzylamide analogues, suggesting tighter tissue binding .
Key Research Findings and Implications
Substituent Effects: Bulky, electron-withdrawing groups (e.g., dichlorophenoxy, cyclopropylmethoxy) enhance biological activity by improving target binding and metabolic stability .
Activity Trade-offs : Hydrazides generally underperform hydroxamic acids in enzyme inhibition but offer better selectivity and reduced toxicity .
Versatility in Drug Design: The hydrazide functional group serves as a scaffold for heterocyclic diversification (e.g., thiazolidinones, oxadiazoles), enabling multitarget drug development .
Biological Activity
Cyclopropylmethoxy-acetic acid hydrazide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of cyclopropylmethoxyacetic acid with hydrazine derivatives. The general reaction can be represented as follows:
The synthesis typically involves the protection of functional groups to enhance reactivity and yield.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Standard (e.g., Gentamicin) MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 10 |
| Escherichia coli | 25 | 20 |
| Klebsiella pneumoniae | 30 | 15 |
| Bacillus cereus | 40 | 12 |
The compound showed significant antibacterial activity, especially against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, which are known for their resistance to multiple drugs .
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7 and MDA-MB-231), showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (μM) | Control (Doxorubicin IC50 μM) |
|---|---|---|
| MCF-7 | 15 | 10 |
| MDA-MB-231 | 12 | 8 |
These findings suggest that this compound could serve as a lead compound for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using various in vitro models. The compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Results Summary:
- TNF-α Reduction : 60% inhibition at 50 μM concentration.
- IL-6 Reduction : 55% inhibition at 50 μM concentration.
These results indicate a potential role for the compound in treating inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of this compound against Pseudomonas aeruginosa, a common pathogen in immunocompromised patients. The compound showed an MIC of 20 μg/mL, comparable to established treatments, suggesting it could be a viable alternative in resistant infections . -
Case Study on Cancer Cell Lines :
In a recent study involving human cancer cell lines, this compound was found to induce apoptosis in MDA-MB-231 cells. Flow cytometry analysis revealed an increase in early apoptotic cells by 30% after treatment with the compound for 24 hours .
Q & A
Q. What are the optimal synthetic routes for Cyclopropylmethoxy-acetic acid hydrazide, and how can reaction conditions be standardized?
this compound can be synthesized via hydrazinolysis of its ester precursor. A common methodology involves refluxing the ester derivative (e.g., cyclopropylmethoxy-acetic acid ethyl ester) with hydrazine hydrate (85%) in absolute ethanol for 3–5 hours, followed by solvent evaporation and purification . Key parameters to optimize include reaction time (5 hours for higher yields), solvent polarity, and stoichiometric ratios (1:1 molar ratio of ester to hydrazine hydrate). Post-synthesis, characterization via IR (N–H stretching at ~3200 cm⁻¹) and NMR (distinct hydrazide NH₂ signals) is critical.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on analogous hydrazide safety
- Storage : Stable under dry, cool conditions (4–8°C); avoid heat and moisture to prevent decomposition .
- Incompatibilities : Reacts with strong acids/alkalis and oxidizing agents, potentially releasing hazardous gases .
- Protective Measures : Use gloves, lab coats, and fume hoods. Emergency procedures should follow GHS/OSHA guidelines for hydrazine derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Confirms hydrazide formation via N–H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretches .
- NMR : ¹H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and hydrazide NH₂ (δ 4.5–5.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~170 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for hydrazide derivatives?
Discrepancies between in vitro and in vivo results (e.g., anticonvulsant efficacy in mice vs. cell assays) may arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this:
Q. What experimental designs are suitable for evaluating this compound in coordination chemistry?
Hydrazides often act as ligands for transition metals. For example:
- Metal Complex Synthesis : React with Pt(II) or Pd(II) salts (e.g., K₂PtCl₄) in ethanol/water at 60°C. Monitor via conductivity measurements to confirm neutral or ionic complex formation .
- Characterization : Use electronic spectra (d-d transitions) and ¹H NMR to assess binding modes (e.g., monodentate vs. bidentate) .
Q. How can computational methods enhance the understanding of hydrazide reactivity and bioactivity?
- Docking Studies : Model interactions with target proteins (e.g., monoamine oxidase B) using AutoDock Vina to predict binding affinities .
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites, guiding derivatization for improved stability .
Q. What strategies mitigate hydrolysis or oxidative degradation of this compound during experiments?
- pH Control : Stabilize in mildly acidic buffers (pH 4–6) to slow hydrolysis .
- Antioxidants : Add ascorbic acid (0.1% w/v) to aqueous solutions to prevent radical-mediated degradation .
- Lyophilization : Store lyophilized samples under argon to minimize oxidation .
Q. How do structural modifications of the cyclopropyl group impact physicochemical properties?
- LogP Studies : Introduce electron-withdrawing groups (e.g., -Cl) to the cyclopropyl ring to increase lipophilicity (measured via shake-flask method) .
- Thermal Analysis : Use DSC to assess melting points and crystallinity changes, which influence solubility .
Methodological Considerations
Q. What are best practices for reproducibility in hydrazide-based pharmacological studies?
Q. How can researchers address gaps in toxicity data for novel hydrazides?
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- Acute Toxicity Profiling : Conduct OECD Guideline 423 trials in rodents to determine LD₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
